

Comparison of Tranilast's Anti-Fibrotic Efficacy Across Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tranilast sodium

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Disease Model	Tranilast Efficacy & Key Findings	Standard Care / Control Group Findings	Reference Year
Uterine Fibroids (Human xenograft in mice)	37% reduction in tumor weight; Significant decrease in collagen (COL3A1), fibronectin, TGF- β 3, and cell proliferation markers (Ki67, CCND1). [1]	Tumor growth and ECM deposition progressed in the untreated control group. [1]	2023 [1]
Pulmonary Fibrosis (Bleomycin-induced mouse model)	Significant attenuation of lung fibrosis; Reduced collagen, fibronectin, and phospho-SMAD2 levels in lung tissue. [2]	Progressive fibrosis and high levels of TGF- β pathway components and ECM proteins were observed in untreated mice. [2]	2020 [2]
Diabetic Kidney Disease (Rat model)	Dose-dependent prevention of renal interstitial fibrosis; Reduced tubulointerstitial fibrosis, mast cell infiltration, and expression of collagen I and fibronectin. [3]	Untreated DKD model rats developed significant tubulointerstitial fibrosis and mast cell infiltration. [3]	2019 [3]
Post-COVID-19 Pulmonary	Remarkable amelioration of lung fibrosis on CT scan; FVC improved from 67.1% to 100%	Corticosteroids were used in the acute phase, but their prolonged use is often	2022 [4]

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Fibrosis (Human case report)	predicted after 6 months of treatment. [4]	necessary with potential side effects. [4]	
Duchenne Muscular Dystrophy (mdx mouse model)	31% decrease in fibrosis in the diaphragm muscle; Improved fatigue resistance. [5]	No improvement in fibrosis or fatigue resistance was seen in the untreated mdx mice. [5]	2014 (2017 posted) [5]
Post-Myocardial Infarction (Rat model)	No beneficial effects on cardiac remodeling, collagen content, or 6-month survival rate when treatment started 28 days post-MI. [6]	Placebo treatment showed similar outcomes, indicating late administration of tranilast was ineffective in this model. [6]	2014 (2016 posted) [6]

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from several pivotal studies.

1. Uterine Fibroid Xenograft Study (2023) [1]

- **Model Creation:** Fibroid explants from human hysterectomy specimens were implanted into female SCID mice (ovariectomized and supplemented with estrogen and progesterone).
- **Treatment Protocol:** Mice were treated for two months with either tranilast (50 mg/kg/day) or a vehicle control administered via oral gavage.
- **Endpoint Analysis:** After sacrifice, xenografts were weighed and analyzed. Methods included:
 - **Histology:** Masson's trichrome staining for collagen.
 - **Immunohistochemistry (IHC):** Staining for Ki67 (proliferation), cleaved caspase-3 (apoptosis), CCND1, E2F1, and TGF- β 3.
 - **Molecular Analysis:** qRT-PCR and Western Blot (WB) to measure mRNA and protein levels of COL3A1, FN1, CCND1, E2F1, and TGF- β 3.

2. Pulmonary Fibrosis Study (2020) [2]

- **In Vitro Protocol:**

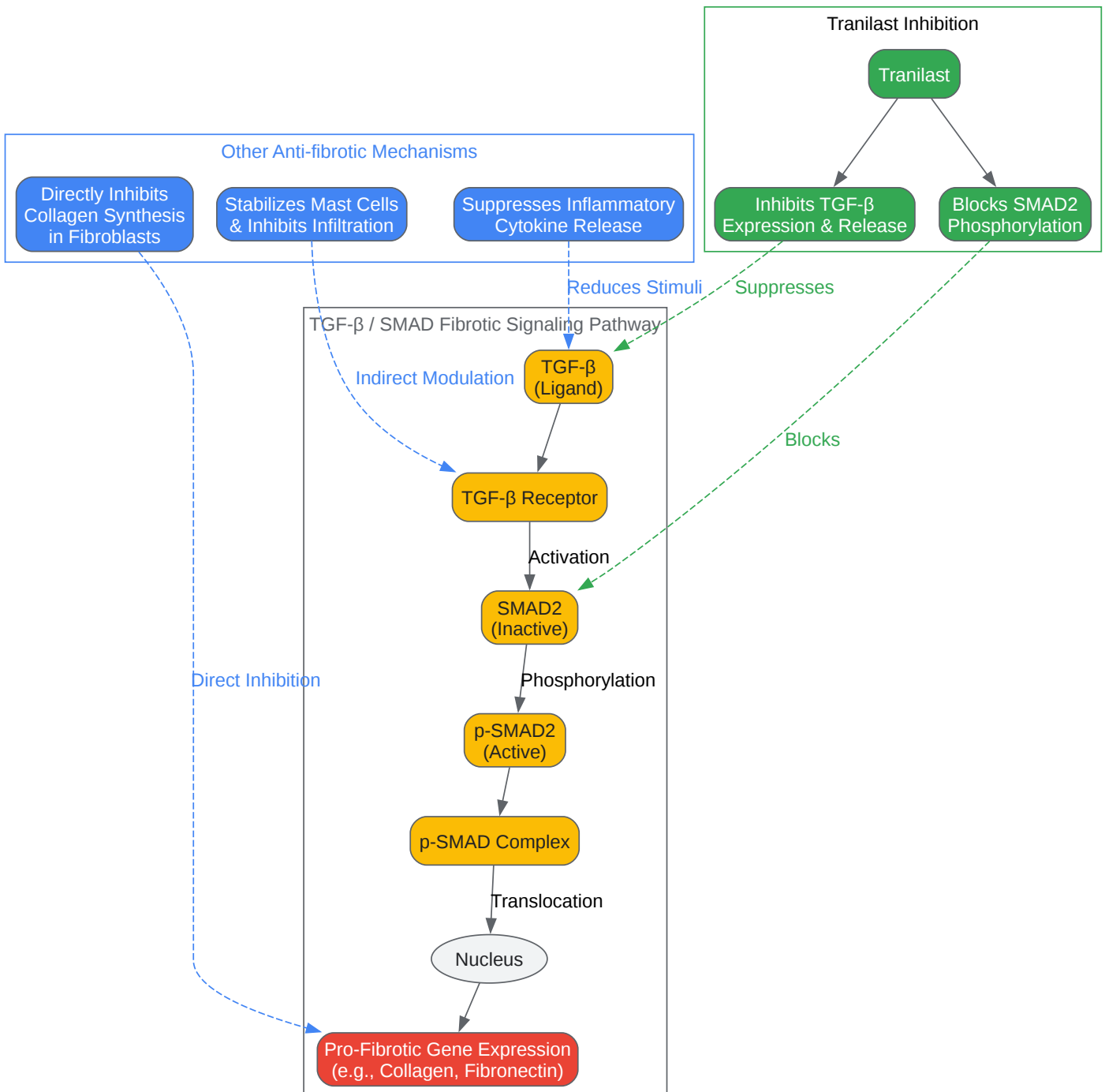
- **Cell Line:** A549 human alveolar epithelial cells.
- **Stimulation & Treatment:** Cells were stimulated with TGF- β 2. The effect of tranilast pre-treatment was assessed on:
 - **Gene/Protein Expression:** qPCR and Western Blot for fibronectin, collagen IV, and phospho-SMAD2.
 - **Cell Motility:** Wound healing assay.
 - **Fibrotic Foci Formation:** Microscopic analysis after treatment with TGF- β 2 and TNF- α .
- **In Vivo Protocol:**
 - **Model:** Male ICR mice received intravenous bleomycin for 5 days to induce pulmonary fibrosis.
 - **Treatment:** Tranilast (200 mg/kg) or a control vehicle was administered by oral gavage twice daily from day 8 to day 20.
 - **Endpoint Analysis (Day 22):**
 - **Histology:** Ashcroft score for fibrosis from H&E and Masson's trichrome-stained lung sections.
 - **Biochemical Assays:** Sircol collagen assay and ELISA for TGF- β 1.
 - **IHC:** Staining for fibronectin and phospho-SMAD2.

3. Diabetic Kidney Disease Study (2019) [3]

- **Model Creation:** Male Sprague-Dawley rats were fed a high-sugar, high-fat diet and injected with streptozotocin to induce diabetes. DKD was confirmed by elevated urine protein.
- **Treatment Protocol:** Rats were divided into groups receiving low-dose tranilast (200 mg/kg/day), high-dose tranilast (400 mg/kg/day), or vehicle for 8 weeks.
- **Endpoint Analysis:**
 - **Blood & Urine Tests:** Measured blood glucose, serum creatinine, and urinary albumin excretion rate (UAER).
 - **Histology:**
 - **Masson's Trichrome Staining:** To evaluate tubulointerstitial fibrosis.
 - **Toluidine Blue Staining & C3aR IHC:** To identify and quantify mast cell infiltration.
 - **IHC, WB, and qRT-PCR:** Analyzed expression of fibronectin, collagen I, stem cell factor (SCF), and c-kit.

Mechanism of Action: Tranilast's Anti-Fibrotic Pathways

Tranilast's anti-fibrotic effect is primarily mediated by inhibiting the Transforming Growth Factor-beta (TGF- β) pathway, a central driver of fibrosis. The diagram below illustrates the key molecular mechanisms.



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- The anti-fibrotic mechanisms of tranilast are multi-faceted. Its primary action is the direct suppression of the TGF- β /SMAD2 pathway, a key driver of fibrosis [7] [2]. Additionally, it stabilizes mast cells to prevent the release of pro-fibrotic mediators like histamine and TGF- β , and directly inhibits collagen synthesis in fibroblasts [8] [3].*

Safety and Regulatory Status

- **Safety Profile:** Tranilast is generally well-tolerated. In the uterine fibroid study, a 2-month treatment in mice showed **no significant adverse effects** on body weight, kidney function, liver function, or blood glucose [1]. However, one study in dystrophic mice noted that tranilast could **impair glucose tolerance** [5].
- **Regulatory Status:** Tranilast is **approved for clinical use in Japan and South Korea** for indications like bronchial asthma and keloids. It is **not currently approved by the US FDA** for any indication and is often used as an investigational drug in clinical research [9] [7].

Conclusion for Research and Development

In summary, the experimental data positions tranilast as a promising broad-spectrum anti-fibrotic agent with a well-understood mechanism and a generally favorable safety profile.

- **Strengths:** Its oral bioavailability and ability to target the core TGF- β pathway make it a compelling candidate for repurposing in fibrotic diseases with high unmet need, such as uterine fibroids and progressive pulmonary fibrosis [1] [2].
- **Considerations for Development:** The mixed results in cardiac fibrosis models highlight that **timing of administration and the specific pathophysiology of the disease** are critical factors for its

efficacy [6]. Future clinical trials will need to carefully define the patient population and treatment window.

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